N~1~-(2-CHLOROBENZYL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE
Overview
Description
N~1~-(2-CHLOROBENZYL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE is a synthetic organic compound that features a combination of benzyl, pyrrole, and thiazole moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CHLOROBENZYL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole moiety: This step might involve the reaction of the thiazole intermediate with a pyrrole derivative.
Attachment of the 2-chlorobenzyl group: This can be done via nucleophilic substitution reactions, where the thiazole-pyrrole intermediate reacts with 2-chlorobenzyl chloride.
Formation of the acetamide linkage: This final step could involve the reaction of the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-CHLOROBENZYL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) might be used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
N~1~-(2-CHLOROBENZYL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-CHLOROBENZYL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-BROMOBENZYL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE
- N~1~-(2-FLUOROBENZYL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE
- N~1~-(2-METHYLBENZYL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE
Uniqueness
The uniqueness of N1-(2-CHLOROBENZYL)-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE lies in its specific substitution pattern and the combination of functional groups, which might confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-6-2-1-5-12(14)10-18-15(21)9-13-11-22-16(19-13)20-7-3-4-8-20/h1-8,11H,9-10H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNOHIRJCNUGJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)N3C=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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